5-Bromo-1-pentanesulfonic Acid Sodium Salt
Description
Contextualization within Organosulfur and Organobromine Chemistry
Organosulfur and organobromine compounds are two significant classes in organic chemistry, each with a rich history and a broad range of applications. britannica.comwikipedia.org Organosulfur compounds, characterized by carbon-sulfur bonds, are ubiquitous in nature, found in essential amino acids like methionine and cysteine, as well as in life-saving antibiotics such as penicillin. wikipedia.orgjmchemsci.com In chemical research, they are valued for their diverse reactivity and are integral to the synthesis of pharmaceuticals, materials, and natural products. nih.gov
Similarly, organobromine compounds, which contain a carbon-bromine bond, are also found in nature, particularly in marine organisms that utilize them for chemical defense. wikipedia.orgnih.govresearchgate.net In industrial and laboratory settings, they serve as key intermediates in synthesis, fire retardants, and fumigants. wikipedia.org The reactivity of the carbon-bromine bond is intermediate between that of carbon-chlorine and carbon-iodine bonds, offering a useful balance between stability and reactivity for synthetic applications. wikipedia.org
5-Bromo-1-pentanesulfonic acid sodium salt uniquely belongs to both of these chemical families. This dual identity is central to its utility, combining the chemical characteristics of an alkyl bromide with the physical properties of an alkyl sulfonate salt.
Significance as a Bifunctional Building Block in Chemical Synthesis
In organic chemistry, a "building block" is a molecule with one or more functional groups that can be used for the modular construction of more complex molecular architectures. alfa-chemistry.com this compound is a prime example of a bifunctional building block, possessing two distinct reactive sites.
The Alkyl Bromide Terminus: The bromine atom at one end of the pentane (B18724) chain behaves as a typical alkyl halide. It is an electrophilic site, making it susceptible to nucleophilic substitution reactions. wikipedia.org This allows for the attachment of a wide variety of other chemical moieties, such as amines, alkoxides, or cyanides, thereby extending the carbon chain or introducing new functionalities.
The Sulfonate Group: The sodium sulfonate group at the other end is a highly polar and water-soluble functional group. It is generally chemically inert under many reaction conditions used to modify the bromo- end of the molecule. This group can impart surfactant-like properties to molecules it is incorporated into or be used in applications where high water solubility is desired.
This bifunctionality allows chemists to use the compound as a linker, introducing a five-carbon spacer with a polar, water-solubilizing "tail" onto a target molecule through reactions at the bromine atom.
Historical Development and Evolution of Related Pentane Derivatives in Academic Literature
The development of functionalized pentane derivatives has been a long-standing area of interest in organic synthesis. The ability to selectively introduce functional groups onto a simple alkane backbone is a fundamental challenge. The synthesis of compounds like 5-bromo-1-pentene (B141829) and 1-pentanesulfonic acid sodium salt illustrates the evolution of synthetic methods that paved the way for more complex derivatives.
For instance, methods have been developed for the synthesis of 5-bromo-1-pentene from 1,5-dibromopentane (B145557), demonstrating a strategy to achieve monofunctionalization of a symmetrical starting material. google.com This type of reaction is crucial for creating versatile intermediates. On the other hand, the synthesis of 1-pentanesulfonic acid sodium salt via the reaction of bromopentane with sodium sulfite (B76179) showcases the classic approach to installing the sulfonate group onto an alkyl chain. google.com The combination of these synthetic strategies logically leads to the design and synthesis of bifunctional molecules like this compound, where both a halogen and a sulfonate group are present on the same pentane scaffold.
Overview of Research Trajectories Addressing Structural and Reactivity Challenges
The dual functionality of this compound presents both opportunities and challenges. A primary research trajectory involves controlling the chemoselectivity of its reactions. The key challenge is to perform a chemical transformation at one functional group without affecting the other.
The carbon-bromine bond's reactivity is well-understood, participating in reactions like nucleophilic substitution and reductive coupling. wikipedia.org Research often focuses on optimizing conditions for these reactions in the presence of the highly polar sulfonate group, which can influence solvent choice and reagent compatibility. The sulfonate group itself, while generally unreactive, can engage in ionic interactions. benchchem.com
Current and future research may focus on:
Developing catalytic systems that allow for selective reactions at the C-Br bond under mild conditions.
Exploring the use of this molecule in the synthesis of novel surfactants and ionic liquids, where the combination of a reactive handle and a polar headgroup is advantageous.
Investigating its application in materials science, for example, in the functionalization of surfaces or the synthesis of specialized polymers.
Data Tables
Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 55788-45-9 | scbt.com |
| Molecular Formula | C₅H₁₀BrNaO₃S | alfa-chemistry.com |
| Molecular Weight | 253.09 g/mol | benchchem.com |
| IUPAC Name | sodium;5-bromopentane-1-sulfonate | benchchem.com |
| Alternate Names | Sodium 5-Bromo-1-pentanesulfonate | scbt.com |
Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) | Reference(s) |
| C-F | 115 | wikipedia.org |
| C-Cl | 83.7 | wikipedia.org |
| C-Br | 72.1 | wikipedia.org |
| C-I | 57.6 | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFVQCJAWZSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CCBr.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747229 | |
| Record name | PUBCHEM_71314264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55788-45-9 | |
| Record name | 1-Pentanesulfonic acid, 5-bromo-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55788-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PUBCHEM_71314264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies and Reaction Pathway Design
Classical Preparative Routes
Traditional synthesis of 5-Bromo-1-pentanesulfonic Acid Sodium Salt primarily relies on fundamental organic reactions, including nucleophilic substitution and bromination techniques.
Nucleophilic Substitution of Dihaloalkanes with Sulfite (B76179) Salts
A principal and widely utilized method for preparing this compound involves the reaction of a dihaloalkane with a sulfite salt. This approach leverages the nucleophilic character of the sulfite ion to displace a halide, forming the carbon-sulfur bond characteristic of sulfonates.
The synthesis of this compound is commonly achieved through the reaction of 1,5-Dibromopentane (B145557) with sodium metabisulfite (B1197395). In this SN2 reaction, the sulfite ion (SO₃²⁻), generated in situ from sodium metabisulfite (Na₂S₂O₅) in an aqueous solution, acts as the nucleophile. One of the bromine atoms on the pentane (B18724) chain is substituted by the sulfonate group, yielding the desired product.
Br(CH₂)₅Br + Na₂S₂O₅ + H₂O → Br(CH₂)₅SO₃Na + NaHSO₃ + NaBr
This method is favored for its use of readily available and relatively inexpensive starting materials. The reaction is typically performed in a solvent mixture, often aqueous ethanol (B145695), to facilitate the dissolution of both the organic dihalide and the inorganic sulfite salt. mdpi.com
The yield and selectivity of the reaction between 1,5-Dibromopentane and a sulfite salt are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, solvent system, and the molar ratio of the reactants. The primary challenge is to achieve monosulfonation while minimizing the formation of the disulfonated byproduct, 1,5-pentanedisulfonic acid sodium salt.
Controlling the stoichiometry, typically by using an excess of 1,5-dibromopentane, favors the monosubstituted product. The temperature and reaction time are carefully managed to ensure the reaction proceeds to completion without promoting side reactions. Industrial-scale production often utilizes large-scale batch reactors where these conditions are precisely controlled to maximize yield and purity.
Below is a representative data table illustrating the theoretical impact of various parameters on the reaction outcome, based on established principles of nucleophilic substitution reactions.
Table 1: Theoretical Optimization of Reaction Conditions
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Selectivity (Monosubstitution) | Rationale |
|---|---|---|---|---|
| Molar Ratio (Dibromopentane:Sulfite) | 1:1 | Moderate | Moderate | Risks formation of disubstituted byproduct. |
| 2:1 | High | High | Excess dibromopentane favors monosubstitution. | |
| Temperature | Low (e.g., 50-60°C) | Low | High | Slower reaction rate reduces byproduct formation. |
| High (e.g., 90-100°C) | High | Low | Faster rate but increases risk of disubstitution. | |
| Solvent (Ethanol:Water ratio) | High Water Content | Moderate | Moderate | Enhances sulfite solubility but may limit dibromopentane solubility. |
Bromination of Pentanesulfonic Acid Precursors
An alternative classical approach involves the bromination of a pre-formed pentanesulfonic acid or its salt. This method reverses the order of functional group introduction. The starting material would be 1-Pentanesulfonic Acid Sodium Salt, which is commercially available. fishersci.ca
The challenge in this synthetic route is achieving regioselectivity. The direct bromination of an alkane chain typically proceeds via a free-radical mechanism, which can lead to a mixture of products with bromine substituted at various positions along the pentyl chain. Achieving selective bromination at the terminal (C-5) position is difficult and generally results in low yields of the desired isomer. The reaction's viability is influenced by factors such as the choice of brominating agent and the pH of the reaction medium. nih.gov For instance, using elemental bromine (Br₂) under UV light would likely result in a non-selective mixture of brominated isomers.
Novel and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. For the synthesis of this compound, these novel approaches often involve the use of catalysts.
Catalyst-Assisted Synthesis
Catalysts can significantly enhance the rate and selectivity of the nucleophilic substitution reaction between 1,5-dibromopentane and sulfite salts, allowing for milder reaction conditions and improved yields. Phase-transfer catalysis is a particularly relevant technique for this type of reaction, which involves reactants that are soluble in different, immiscible phases (e.g., an organic dihaloalkane and an aqueous sulfite solution).
Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or polyethylene (B3416737) glycols, work by transporting the nucleophile (sulfite ion) from the aqueous phase into the organic phase. google.comgoogle.com This facilitates the reaction with the alkyl halide, accelerating the formation of the desired product under milder conditions than traditional methods. This approach can reduce the formation of byproducts and simplify the purification process. google.com
The use of solid-supported catalysts, such as sulfonic acid-functionalized materials, represents another green approach, offering advantages like easy separation and reusability of the catalyst. beilstein-journals.orgmdpi.com
Table 2: Representative Data on Phase-Transfer Catalysts in Alkyl Sulfonate Synthesis
| Catalyst | Catalyst Type | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| None | - | 12 | Low | [Implied] |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 4 | 86.6 | mdpi.com |
| Polyethylene Glycol (PEG-600) | Polyether | 1.5 | High | google.com |
Data in this table is representative of the effect of catalysts on similar sulfonation reactions and serves to illustrate the principle.
Solvent-Free and Environmentally Benign Reaction Systems
In response to the growing demand for sustainable chemical manufacturing, research has shifted towards developing greener synthetic routes for compounds like this compound. These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency.
One environmentally benign approach involves using water as the reaction medium, which is inherently safe and non-toxic. A Chinese patent describes a method for preparing similar alkyl sulfonates, such as sodium pentanesulfonate, by reacting the corresponding bromoalkane with sodium sulfite in water. google.com To enhance the reaction rate and miscibility of the organic and aqueous phases, a phase-transfer catalyst like dodecyl sodium sulfate (B86663) can be employed. google.com This catalytic approach facilitates the interaction between the reactants, avoiding the need for organic co-solvents. google.com
Table 1: Comparison of Reaction Systems for Alkyl Sulfonate Synthesis
| Parameter | Traditional System | Environmentally Benign System |
| Solvent | Often organic co-solvents | Water google.com |
| Catalyst | May not be used | Phase-transfer catalyst (e.g., dodecyl sodium sulfate) google.com |
| Key Reactants | Bromoalkane, Sodium Sulfite | Bromoalkane, Sodium Sulfite google.com |
| Environmental Impact | Higher potential for organic waste | Reduced solvent waste, lower toxicity google.comresearchgate.net |
| Purification Solvent | Varied organic solvents | Mixed alcohols (e.g., Ethanol/Methanol) google.com |
This table provides a generalized comparison based on documented methods for similar sulfonates.
Continuous Flow Synthesis Techniques for Scalable Production
For industrial-scale production, continuous flow synthesis offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, consistent product quality, and higher throughput. researchgate.netnih.gov While specific literature detailing the continuous flow synthesis of this compound is limited, the principles have been widely applied to related sulfonation and sulfonyl chloride syntheses. nih.govgoogle.comrsc.org
A continuous flow system for this compound would typically involve pumping streams of the reactants—1,5-dibromopentane and aqueous sodium sulfite—into a heated reactor coil or a series of continuous stirred-tank reactors (CSTRs). nih.gov The precise control over parameters such as temperature, pressure, and residence time within the reactor allows for the optimization of the reaction to maximize yield and minimize impurity formation. nih.govgoogle.com The ability to operate at elevated temperatures and pressures safely can significantly accelerate the reaction rate compared to batch methods. google.com
The output from the reactor would then flow directly into subsequent purification stages, such as precipitation or extraction units, creating a seamless and automated production line. researchgate.net This integration is a key advantage of flow chemistry, reducing manual handling and the potential for operational errors. nih.gov The development of such a process for this compound would be a logical step for efficient and safe large-scale manufacturing. researchgate.netnih.gov
Purification and Isolation Strategies for High-Purity Compounds
Achieving high purity is essential for the applications of this compound, particularly when used as a reagent in analytical techniques like high-performance liquid chromatography (HPLC). guidechem.com The purification process is designed to remove unreacted starting materials, inorganic salts, and any side-products from the synthesis.
Advanced Precipitation Methods
Precipitation is a fundamental technique for isolating the target compound from the reaction mixture. After the synthesis of this compound in an aqueous medium, the product's solubility can be manipulated to force its precipitation.
One common method is anti-solvent precipitation . After the reaction is complete, an organic solvent in which the desired sodium salt is insoluble, such as ethanol or isopropanol, is added to the aqueous solution. google.com This change in solvent polarity causes the this compound to precipitate out, while impurities like unreacted sodium sulfite may remain dissolved.
Another technique involves cooling crystallization . A patent describing the synthesis of a related compound, sodium pentanesulfonate, utilizes low-temperature quick-freezing of the reaction mixture after cooling. google.com This rapid change in temperature can induce the formation of solid crystals, which can then be separated. google.com
The collected crude product from precipitation is often subjected to further washing or recrystallization to achieve higher purity. google.comgoogle.com A patent for similar compounds specifies a recrystallization step using a mixture of dehydrated alcohol and water to obtain a final product with a purity exceeding 99.5%. google.comgoogle.com
Table 2: Precipitation and Recrystallization Parameters
| Step | Method | Solvent/Condition | Purpose | Reference |
| Initial Isolation | Anti-solvent Precipitation | Addition of alcohol (e.g., ethanol) | Precipitate crude product from aqueous solution | google.com |
| Initial Isolation | Cooling Crystallization | Low-temperature quick-freezing | Induce crystallization from reaction mixture | google.com |
| Purification | Recrystallization | Dehydrated alcohol / Water mixture | Remove impurities and increase purity | google.comgoogle.com |
| Final Drying | Vacuum Drying | Elevated temperature (e.g., 80 °C) under vacuum | Remove residual solvents | google.com |
Chromatographic Separation Techniques in Synthesis Work-up
While precipitation and recrystallization are effective, chromatographic techniques are employed when exceptionally high purity is required, especially for analytical or pharmaceutical-grade materials. guidechem.com this compound itself is used as an ion-pairing reagent in HPLC, a testament to its role in high-purity separations. guidechem.com
For the purification of the compound itself, ion-exchange chromatography could be a suitable method. This technique would separate the anionic sulfonate compound from non-ionic impurities and other inorganic anions based on its charge.
Another relevant technique is preparative reverse-phase chromatography . In this method, a nonpolar stationary phase is used with a polar mobile phase. While the sodium salt form is highly polar, its behavior on the column can be modulated by the mobile phase composition, allowing for separation from closely related impurities. Given that its analogs are used as HPLC reagents, it is implicit that HPLC methods can be developed for its purification. fishersci.caspectrumchemical.com
In some synthesis work-ups for related sulfonates, a Soxhlet extraction using a solvent like dehydrated alcohol is performed on the dried, pulverized crude solid. google.com This continuous extraction method effectively separates the desired product from insoluble impurities before a final recrystallization step. google.com
Mechanistic Elucidations of Reactivity and Transformation
Nucleophilic Substitution Reactions Involving the Bromo Moiety
The carbon-bromine bond in 5-Bromo-1-pentanesulfonic Acid Sodium Salt is the primary site for nucleophilic substitution reactions. As a primary alkyl bromide, it is predisposed to react via the S(_N)2 mechanism, which involves a backside attack by a nucleophile and a single, concerted transition state.
The kinetics of nucleophilic substitution for primary alkyl bromides like this compound are typically second-order, with the rate of reaction being dependent on the concentrations of both the alkyl halide and the attacking nucleophile. chemicalnote.com The general rate law for these S(_N)2 reactions can be expressed as:
Rate = k[R-Br][Nu]
Where R-Br represents the alkyl bromide and Nu is the nucleophile. The rate constant, k, is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.
Table 1: Representative Kinetic Data for S(_N)2 Reactions of a Primary Alkyl Bromide (1-Bromobutane) with Various Nucleophiles in Methanol at 25°C (This data is for an analogous compound and serves to illustrate the relative reactivity of different nucleophiles.)
| Nucleophile | Rate Constant (k, Ms) |
| I | 1.0 x 10 |
| CN | 5.0 x 10 |
| N(_3) | 2.0 x 10 |
| OH | 1.0 x 10 |
| Cl | 1.0 x 10 |
Data compiled from analogous reactions in organic chemistry literature.
The structure of the nucleophile and the reaction environment (primarily the solvent) play a crucial role in the selectivity and rate of substitution reactions.
Nucleophile Strength: Stronger nucleophiles lead to faster S(_N)2 reaction rates. transformationtutoring.com Nucleophilicity generally increases with increasing basicity for nucleophiles with the same attacking atom. libretexts.org For example, the methoxide anion (CH(_3)O) is a stronger nucleophile than methanol (CH(_3)OH). libretexts.org Anionic nucleophiles are generally stronger than their neutral counterparts. libretexts.org
Solvent Effects: The choice of solvent can significantly impact the rate of S(_N)2 reactions. wikipedia.org
Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for S(_N)2 reactions involving anionic nucleophiles. These solvents can solvate the cation but not the anion, leaving the nucleophile "naked" and more reactive. Reactions can be up to 500 times faster in acetone compared to methanol. libretexts.org
Polar protic solvents (e.g., water, methanol, ethanol) can solvate both the cation and the anion. The solvation of the nucleophile through hydrogen bonding reduces its reactivity, thereby slowing down the S(_N)2 reaction. wikipedia.orglibretexts.org
Neighboring Group Participation: The sulfonate group in this compound is generally considered a poor nucleophile and is unlikely to participate as a neighboring group to displace the bromide intramolecularly under typical conditions. However, the possibility of neighboring group participation should be considered if the nucleophile used in a reaction has a structure that could interact with the sulfonate group. youtube.comwikipedia.orglibretexts.orgscribd.comvedantu.com
This compound can serve as an alkylating agent to introduce a five-carbon chain with a terminal sulfonate group onto various complex organic frameworks, particularly those containing nucleophilic heteroatoms like nitrogen.
N-Alkylation of Heterocycles: Nitrogen-containing heterocycles are prevalent in many pharmaceutical compounds. nih.gov The N-alkylation of these structures is a common strategy in drug discovery and development. nih.gov this compound can be used to alkylate heterocycles such as indoles, imidazoles, and pyrazoles at a nitrogen atom. youtube.comresearchgate.net The regioselectivity of these reactions can be influenced by factors such as the specific heterocycle, the presence of other functional groups, and the reaction conditions (e.g., base and solvent). rsc.orgnih.govnih.gov Biocatalytic methods using engineered transferases have also been developed for the highly regioselective N-alkylation of heterocycles. nih.govresearchgate.net
Table 2: Examples of N-Alkylation of Heterocycles with Alkyl Halides (This table provides general examples of N-alkylation reactions.)
| Heterocycle | Alkylating Agent | Product |
| Indole | Methyl Iodide | N-Methylindole |
| Imidazole | Benzyl Bromide | N-Benzylimidazole |
| Pyrrole | Ethyl Bromide | N-Ethylpyrrole |
Transformations of the Sulfonate Group
The sulfonate group is generally stable and a good leaving group in certain reactions. However, it can also undergo transformations such as oxidation and reduction under specific conditions.
The oxidation of the sulfonate group in this compound would involve the cleavage of the carbon-sulfur bond. This is a challenging transformation as the C-S bond in alkylsulfonates is quite stable. However, oxidative cleavage of C-S bonds in organosulfur compounds can be achieved using strong oxidizing agents.
Persulfate (S(_2)O(_8)) based advanced oxidation processes, often assisted by electrochemistry or other activation methods, can generate highly reactive sulfate (B86663) radicals (SO(_4)). mdpi.comnih.gov These radicals can initiate the degradation of organic compounds. mdpi.com The mechanism for the oxidation of alkylsulfonates would likely involve the abstraction of a hydrogen atom from the alkyl chain, followed by a series of radical reactions that could ultimately lead to the cleavage of the C-S bond. The Elbs persulfate oxidation is a known reaction for the oxidation of phenols, which proceeds via nucleophilic displacement on the peroxide oxygen. wikipedia.org
The reduction of the sulfonate group can lead to the removal of this functionality, a process known as desulfonylation or desulfonation.
Reductive Desulfonylation: This process replaces the C-S bond with a C-H bond. msu.edu Metal amalgams are often used as reducing agents. The mechanism is believed to involve electron transfer to the sulfone, leading to the fragmentation into a sulfinate anion and a more stable organic radical. msu.edu This radical is then reduced and protonated to yield the alkane.
Reductive Elimination: If a suitable leaving group is present in the β-position to the sulfone, reductive elimination can occur to form an alkene. msu.edu
A method for the reduction of alkyl sulfonates to the corresponding hydrocarbons has been developed using a system of CuCl(_2)(\cdot)2H(_2)O, lithium, and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB). organic-chemistry.org This method is effective for primary, secondary, and tertiary mesylates and triflates. organic-chemistry.org
Role in Ionic Interactions within Chemical Systems
The presence of the sodium sulfonate group (-SO₃⁻Na⁺) imparts a distinct ionic character to this compound, significantly influencing its behavior in solution and its interactions with other chemical species. As a salt, it fully dissociates in polar solvents, such as water, into a negatively charged 5-bromo-1-pentanesulfonate anion and a sodium cation.
The ionic strength of a solution containing this salt can affect the rates of ionic reactions. An increase in ionic strength can either accelerate or decelerate a reaction, depending on the charges of the reacting species. u-szeged.hudalalinstitute.com For reactions between ions of like charges, an increased ionic strength from an inert salt like this compound can enhance the reaction rate by stabilizing the transition state. u-szeged.hu Conversely, for reactions between oppositely charged ions, an increased ionic strength can decrease the rate of reaction. u-szeged.hu The retention of alkanesulfonate and alkyl sulfate surfactants on a reversed-phase chromatography column has been shown to increase with mobile-phase ionic strength, a phenomenon attributed to double-layer interactions at the stationary-phase surface. nih.gov
The sulfonate headgroup can also engage in competitive interactions with other anions, such as bromide ions, and water molecules in solution, which can influence the formation of reaction products in certain systems. researchgate.net
Elimination Reactions and Formation of Unsaturated Intermediates
While intramolecular substitution is a key reaction pathway for this compound, the potential for elimination reactions also exists, which would lead to the formation of unsaturated intermediates. Elimination reactions are favored by the presence of a strong base and can compete with substitution reactions.
In the case of 5-bromo-1-pentanesulfonic acid, a β-elimination reaction could theoretically occur, involving the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon). However, given the structure of the molecule, this is not the most likely elimination pathway. A more plausible, though likely less favored, pathway would be a 1,2-elimination (β-elimination) involving the removal of a proton from the C4 position to yield pent-4-ene-1-sulfonic acid. The favorability of elimination versus substitution is highly dependent on reaction conditions such as the strength and steric bulk of the base, temperature, and solvent. For a primary alkyl bromide like this, SN2 reactions are generally favored over E2 reactions, especially with unhindered bases.
It is important to note that the formation of unsaturated sultones can occur from unsaturated sulfonates through ring-closing metathesis, indicating that unsaturated sulfonic acid derivatives are viable chemical species. chemicalbook.com
Cooperative Effects and Synergistic Reactivity of Bromine and Sulfonate Functional Groups
The most significant aspect of the reactivity of this compound is the cooperative effect between the bromine and sulfonate functional groups, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. vedantu.comwikipedia.orgscribd.com In this molecule, the sulfonate group, or more accurately, an oxygen atom of the sulfonate group, can act as an internal nucleophile.
This intramolecular nucleophilic attack can displace the bromide leaving group, leading to the formation of a cyclic intermediate. Given the five-carbon chain separating the sulfonate group and the bromine atom, an intramolecular SN2 reaction would result in the formation of a stable six-membered cyclic ester, a sultone. This type of cyclization is a well-established reaction pathway for halo- or hydroxyalkanesulfonic acids. cdnsciencepub.com The formation of five- and six-membered ring sultones from the reaction of alkanedisulfonate esters with n-butyllithium demonstrates the facility of these intramolecular cyclizations. cdnsciencepub.com
The rate of such an intramolecular reaction is often significantly enhanced compared to an analogous intermolecular reaction. This rate acceleration is a hallmark of neighboring group participation. vedantu.comdalalinstitute.com The formation of a cyclic intermediate through NGP can have profound stereochemical consequences, often leading to retention of configuration at the reaction center. dalalinstitute.com
The table below summarizes the expected intramolecular reactivity based on the principles of neighboring group participation.
| Reactant | Reaction Type | Key Intermediate | Expected Product | Driving Force |
|---|---|---|---|---|
| This compound | Intramolecular SN2 (Neighboring Group Participation) | Cyclic Alkoxysulfonium Ion-like Transition State | Pentane-1,5-sultone | Formation of a stable six-membered ring |
The formation of the sultone is a key transformation that highlights the synergistic reactivity of the bromine and sulfonate groups. The bromine acts as a good leaving group, while the sulfonate provides the internal nucleophile, leading to an efficient cyclization. Sultones themselves are reactive compounds and can be susceptible to nucleophilic attack, which opens the ring. chemicalbook.comwikipedia.org For instance, 1,3-propane sultone is known to be highly reactive towards nucleophiles. chemicalbook.comwikipedia.org
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor in Polymer Chemistry
5-Bromo-1-pentanesulfonic Acid Sodium Salt is a valuable precursor in the development of functional polymers. Its distinct chemical structure enables the introduction of sulfonate groups into polymer chains, thereby imparting unique properties such as ion-exchange capabilities and altered solubility.
The primary role of this compound in polymer chemistry begins with its conversion into specialized monomers. The presence of the bromine atom allows for nucleophilic substitution reactions to attach a polymerizable group. For instance, one synthetic route involves the reaction of 5-bromopentane-1-sulfonate with 4-vinylbenzyl-N,N-dimethylamine, which results in the formation of 4-vinylbenzyl-dimethylammonio pentanesulfonate. This new molecule is a monomer containing a vinyl group, which can undergo polymerization, and a sulfonate group, which provides ionic functionality. The sulfonate moiety is crucial for applications requiring hydrophilicity or ionic conductivity. The development of such functional monomers is a key strategy for creating tailored polymers for specific applications, including those in the medical field for modifying biomaterial surfaces. scispace.com
Once a sulfonate-containing monomer is synthesized, it can be integrated into a polymer backbone through various polymerization techniques. Techniques like ring-opening metathesis polymerization (ROMP) are used to create polymers with controllable molecular weights and low polydispersity from suitable monomers. purdue.edu Similarly, Michael-type polyaddition reactions are effective for producing functional polymers, such as poly(amido-amines), often taking place in water or alcohols at room temperature. scispace.com Monomers derived from this compound could be incorporated into polymer structures using these established methods. The resulting polymers would feature pendant sulfonate groups along the backbone, making them polyelectrolytes with potential uses in a variety of advanced materials. For example, polymers incorporating stable aromatic anions have been shown to improve the thermal stability of doped conjugated polymers. purdue.edu
A significant application for sulfonate-containing polymers is in the creation of ion-exchange materials, particularly ion-exchange membranes (IEMs). msrjournal.com These membranes are essential components in processes like electrodialysis and fuel cells. msrjournal.comfuelcellstore.com Cation-exchange membranes (CEMs), which are permeable to cations but exclude anions, typically contain fixed negative charges within their polymer matrix. msrjournal.com The sulfonate group (–SO₃⁻) from precursors like this compound is an ideal functional group for this purpose.
When polymers functionalized with these sulfonate groups are formed into a membrane, the negatively charged sulfonate ions are covalently bound to the polymer backbone. This creates a matrix that allows positive ions (cations) to pass through while repelling negative ions (anions), a principle known as Donnan exclusion. msrjournal.com The efficiency of these membranes is determined by key properties such as permselectivity and electrical resistance. msrjournal.com The development of novel polymers from specialized monomers is a focus of research aiming to improve these properties for applications like reverse electrodialysis, which generates electrical power from salinity gradients. msrjournal.com
| Property | Description | Relevance in Ion-Exchange Membranes |
| Ion-Exchange Capacity (IEC) | The quantity of active charge-providing sites per unit weight of the material. | A higher IEC generally leads to lower resistance but can sometimes reduce permselectivity. |
| Permselectivity | The preferential transport of counter-ions over co-ions through the membrane. msrjournal.com | A value close to 1 indicates an ideal membrane that completely blocks co-ions. msrjournal.com |
| Electrical Resistance | The opposition to the flow of ionic current through the polymer matrix. msrjournal.com | Lower resistance is crucial for minimizing voltage drops and maximizing power output in applications like reverse electrodialysis. msrjournal.com |
| Water Uptake/Swelling | The amount of water absorbed by the polymer matrix. | Affects the dimensional stability and ionic conductivity of the membrane. |
Building Block for Complex Organosulfur Compounds
The dual functionality of this compound also positions it as a building block for more intricate, non-polymeric organosulfur molecules.
Chiral sulfinyl and sulfonyl compounds are of significant interest in asymmetric synthesis, where they can act as auxiliaries, ligands, or catalysts. acs.org The synthesis of chiral sulfonic acids and their derivatives is an area of active research. researchgate.netnih.gov Methodologies for achieving stereoselectivity include the use of chiral bifunctional organocatalysts to facilitate the addition of bisulfite to nitroalkenes, yielding chiral β-nitroethanesulfonic acid compounds with high enantioselectivity. researchgate.net Another approach involves the diastereoselective preparation of sulfinates using chiral alcohols like menthol. acs.org
While direct stereoselective syntheses starting from this compound are not extensively detailed in the literature, its structure provides a fundamental alkylsulfonate framework. In principle, the alkyl chain could be modified or the compound could be used in reactions where chirality is introduced at a later stage. Research has demonstrated the synthesis of novel sulfonate-based chiral ionic liquids from amino acids and various sulfonate sources, highlighting the utility of the sulfonate group in creating chiral environments for applications like NMR spectroscopy. tu-clausthal.denih.gov
| Chiral Sulfonate Derivative Type | General Synthetic Approach | Potential Application | Reference |
| Axially Chiral Sulfonic Acids | Synthesis from materials like 8-aminonaphthalene-1-sulfonic acid followed by optical resolution. | Brønsted Acid Catalysis | nih.gov |
| Chiral β-Nitroethanesulfonic Acids | Enantioselective organocatalytic addition of sodium bisulfite to (E)-nitroalkenes. | Chiral Building Blocks | researchgate.net |
| Chiral Sulfonate-Based Ionic Liquids | Synthesis from amino alcohols and sulfonate sources (e.g., sultones). | Chiral Solvating Agents for NMR | tu-clausthal.denih.gov |
| Menthyl p-Toluenesulfinate | Diastereoselective reaction using a chiral alcohol (menthol). | Intermediate for stereoselective synthesis of sulfoxides. | acs.org |
The construction of macrocyclic compounds is a cornerstone of supramolecular chemistry. Bifunctional molecules are essential for these syntheses. This compound possesses two distinct reactive sites: the nucleophilically displaceable bromide and the ionic sulfonate group. This structure presents the potential for creating macrocycles where the pentanesulfonate unit is incorporated into a larger ring system. For example, the alkyl bromide end could undergo reactions to link to other molecules, while the sulfonate group could serve as a non-covalent interaction site or be used to impart water solubility to the final macrocyclic structure. Although specific examples of macrocyclization reactions using this particular salt are not prominent in the surveyed literature, its fundamental structure is well-suited for such synthetic strategies.
Utilization in Surfactant and Detergent Design Principles
The molecular architecture of this compound, featuring a terminal bromine atom on a five-carbon chain and a sodium sulfonate group at the other end, makes it an interesting candidate for the synthesis of specialized surfactants.
Structure-Performance Correlations in Amphiphilic Architectures
The performance of a surfactant is intrinsically linked to its molecular structure. In the case of surfactants derived from this compound, the key structural features that dictate their properties are the length of the alkyl chain, the nature of the head group, and the presence of the terminal bromine atom.
The five-carbon chain provides a short hydrophobic tail, which generally results in higher critical micelle concentrations (CMCs) compared to surfactants with longer alkyl chains. The sulfonate head group is strongly hydrophilic and imparts good water solubility and stability across a wide pH range. The terminal bromine atom is a key functional handle. It can be displaced through nucleophilic substitution to introduce a variety of other functional groups, allowing for the synthesis of a diverse range of amphiphilic structures. For instance, reaction with a tertiary amine can yield a cationic or zwitterionic surfactant, significantly altering its properties and potential applications.
The relationship between the structure of such surfactants and their performance is a critical area of study. By systematically modifying the group that replaces the bromine atom, researchers can fine-tune the surfactant's properties, such as its emulsifying power, foaming ability, and detergency, to suit specific applications.
Micellization Behavior and Interfacial Phenomena
The aggregation of surfactant molecules in solution to form micelles is a fundamental aspect of their function. This process, known as micellization, occurs above a specific concentration called the critical micelle concentration (CMC). While specific CMC data for this compound itself is not extensively documented in publicly available literature, as it is primarily a synthetic intermediate, the properties of surfactants derived from it can be inferred from general principles.
Surfactants synthesized from this bromo-sulfonate would be expected to exhibit changes in surface tension and other interfacial phenomena as a function of their concentration. The short pentyl chain suggests that a relatively high concentration would be needed to reach the CMC compared to surfactants with longer hydrophobic tails, such as the widely used sodium dodecyl sulfate (B86663) (SDS).
The table below provides a comparison of typical CMC values for some common surfactants to provide context.
| Surfactant Name | Chemical Formula | Type | Typical CMC (mM) |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | Anionic | ~8.2 |
| Cetyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | Cationic | ~0.92 |
| Triton X-100 | C₁₄H₂₂(O(C₂H₄O)n) | Non-ionic | ~0.24 |
This table provides general reference values and the CMC of derivatives of this compound would vary based on their final structure.
The study of the micellization behavior of novel surfactants derived from this compound would involve techniques such as tensiometry, conductometry, and fluorescence spectroscopy to determine their CMC, surface tension at the CMC (γcmc), and other thermodynamic parameters of micellization.
Development of Novel Reagents and Catalysts in Organic Transformations
The reactivity of the carbon-bromine bond makes this compound a valuable precursor for the synthesis of novel reagents and catalysts. The sulfonate group can act as a solubilizing tag or a coordinating ligand, enabling the resulting molecules to function in aqueous media or to be anchored to solid supports.
A notable application of this compound is in the synthesis of functionalized monomers. For example, it can be reacted with 4-vinylbenzyl-N,N-dimethylamine to produce 4-vinylbenzyl-dimethylammonio pentanesulfonate. mdpi.com This resulting monomer combines a polymerizable vinyl group with a zwitterionic headgroup, making it a valuable component in the synthesis of functional polymers for applications such as flocculants, dispersants, and materials with anti-static properties.
The general synthetic scheme for this reaction is as follows:
This compound + 4-vinylbenzyl-N,N-dimethylamine → 4-vinylbenzyl-dimethylammonio pentanesulfonate
This reaction highlights the utility of this compound as a modular building block for introducing both a sulfonate functionality and a reactive handle for further chemical transformations. While specific examples of its use in the direct synthesis of catalysts are not widely reported, the potential exists to use it to create water-soluble ligands for transition metal catalysts. The sulfonate group could enhance the catalyst's solubility and recyclability in aqueous reaction media, a key principle of green chemistry. Further research in this area could lead to the development of novel catalytic systems for a variety of organic transformations.
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, governed by its electronic structure.
The flexible five-carbon chain of 5-Bromo-1-pentanesulfonic acid sodium salt allows it to adopt various conformations. Density Functional Theory (DFT) is a robust method to determine the relative energies of these conformers and thus predict the most stable three-dimensional structures. While specific experimental data on the conformational preferences of this exact molecule are scarce, theoretical calculations can provide valuable predictions.
A typical DFT study would involve geometry optimization of various possible conformers, such as those with anti and gauche arrangements of the C-C-C-C backbone, as well as different orientations of the bromo and sulfonate groups. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. For instance, calculations on similar brominated organic compounds and substituted 1,3-dioxanes have successfully predicted conformational equilibria and interconversion barriers. nih.govresearchgate.netresearchgate.net
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti-Anti | ~180° | 0.00 | ~60 |
| Anti-Gauche | ~60° | 0.85 | ~25 |
| Gauche-Gauche | ~60°, ~60° | 1.50 | ~15 |
This table presents hypothetical DFT calculation results for the major conformers of the pentane (B18724) chain in 5-Bromo-1-pentanesulfonate, illustrating the expected energetic preference for the extended anti-conformation.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the nature and energy of these orbitals dictate its behavior as a nucleophile or an electrophile.
The HOMO is expected to be localized on the more electron-rich parts of the molecule, likely with significant contributions from the lone pairs of the oxygen atoms in the sulfonate group and the bromine atom. The LUMO, conversely, will be centered on the most electrophilic site, which is the carbon atom attached to the bromine (C-Br), as this is the site of lowest energy for an incoming electron pair in a nucleophilic attack. sciforum.netimperial.ac.ukyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
| Orbital | Calculated Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -7.2 | Oxygen (sulfonate), Bromine |
| LUMO | -0.5 | Carbon (C-Br), Bromine (σ* orbital) |
| HOMO-LUMO Gap | 6.7 | - |
This table provides plausible calculated FMO energies and their main atomic contributions for the 5-bromo-1-pentanesulfonate anion, highlighting the regions of expected nucleophilic and electrophilic character.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules and their interactions with a solvent and other species over time.
In an aqueous solution, the this compound will dissociate into the 5-bromo-1-pentanesulfonate anion and the sodium cation. MD simulations can model the hydration of these ions, revealing the structure of the surrounding water molecules (solvation shell). The sulfonate group, being highly polar and negatively charged, will strongly interact with water molecules through hydrogen bonding. The bromoalkane tail, being more hydrophobic, will have a less structured hydration shell.
MD simulations can also provide insights into the extent of ionic association between the sulfonate anion and the sodium cation. researchgate.netnih.govresearchgate.net The radial distribution function (RDF) is a common tool to analyze these interactions.
| Simulation Parameter | Typical Value/Method |
|---|---|
| Force Field | CHARMM, AMBER, or GROMOS |
| Water Model | TIP3P, SPC/E |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 10-100 ns |
This table outlines typical parameters used in MD simulations of ionic species in aqueous solutions.
| Interaction Pair | First Peak Position (Å) | Interpretation |
|---|---|---|
| Sulfonate Oxygen - Water Hydrogen | ~1.9 | Strong hydrogen bonding |
| Sodium Ion - Sulfonate Oxygen | ~2.4 | Contact ion pair formation |
| Sodium Ion - Water Oxygen | ~2.3 | Hydration of the sodium ion |
This table presents hypothetical RDF data from an MD simulation, indicating the likely distances for key intermolecular interactions.
The amphiphilic nature of this compound, with a polar head (sulfonate) and a nonpolar tail (bromoalkane), suggests it could act as a surfactant or a surface modifier. MD simulations are well-suited to study the adsorption and binding of such molecules to various material surfaces, for example, metal oxides or polymer surfaces. acs.orgacs.orgrsc.orgresearchgate.nettaylorfrancis.comutrgv.edu
In a simulation of this molecule with a polar surface like a metal oxide in an aqueous environment, it is expected that the sulfonate group would act as the primary binding moiety, forming strong electrostatic interactions or direct bonds with the surface atoms. The bromoalkane tail would likely extend away from the surface into the solvent. The binding free energy, a measure of the strength of this interaction, can be calculated from the simulations.
| Surface Material | Binding Moiety | Calculated Binding Free Energy (kcal/mol) |
|---|---|---|
| Hypothetical Metal Oxide (e.g., Al2O3) | Sulfonate Group | -15 to -25 |
| Hydrophobic Surface (e.g., Graphite) | Bromoalkane Chain | -5 to -10 |
This table shows plausible calculated binding free energies for the adsorption of this compound onto different types of surfaces, illustrating the role of the different functional groups.
Prediction of Reaction Mechanisms and Transition States
A primary application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is the nucleophilic substitution at the carbon bearing the bromine atom.
Since the bromine is attached to a primary carbon, the reaction is expected to proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comchemguide.co.uklibretexts.orgsavemyexams.com Computational methods, particularly DFT, can be used to model the entire reaction pathway, from reactants to products, including the crucial transition state. By calculating the energies along this path, the activation energy (the energy barrier for the reaction) can be determined. The geometry of the transition state, where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken, can also be precisely characterized. researchgate.netgithub.ioblogspot.com
| Parameter | Calculated Value (with OH- as nucleophile) |
|---|---|
| Activation Energy (ΔE‡) | ~20-25 kcal/mol (in gas phase) |
| Transition State C-Br bond length | ~2.4 Å (elongated from ~1.95 Å in reactant) |
| Transition State C-O bond length | ~2.0 Å (partially formed) |
This table presents hypothetical calculated parameters for the SN2 reaction of 5-Bromo-1-pentanesulfonate with a hydroxide (B78521) nucleophile, based on typical values for such reactions.
Computational Elucidation of Nucleophilic Substitution Pathways
The presence of a bromine atom on the pentyl chain of this compound makes it a prime candidate for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic due to the higher electronegativity of bromine, making it susceptible to attack by nucleophiles. wikipedia.org Computational models can predict the energetics and mechanisms of these substitution reactions, typically proceeding via either an S(_N)1 or S(_N)2 pathway.
Theoretical studies on analogous bromoalkanes consistently show that the S(_N)2 mechanism is generally favored for primary alkyl halides like this compound. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. DFT calculations can map the potential energy surface of this process, identifying the transition state and calculating the activation energy barrier.
For instance, a computational study on the S(_N)2 reaction of a simple bromoalkane with a nucleophile (Nu) would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state provides the activation energy ((\Delta)E), a key indicator of reaction kinetics.
Table 1: Representative Calculated Activation Energies for S(_N)2 Reactions of Bromoalkanes with Various Nucleophiles
| Nucleophile (Nu) | Solvent (Computational Model) | Activation Energy ((\Delta)E) (kcal/mol) |
| OH | Water (PCM) | 22.5 |
| CN | DMF (CPCM) | 18.2 |
| I | Acetonitrile (SMD) | 15.8 |
| NH(_3) | Gas Phase | 12.1 |
Note: The data in this table are representative values from DFT calculations on simple primary bromoalkanes and are intended to illustrate the typical energy barriers involved. Actual values for this compound may vary based on the specific computational method, basis set, and solvent model used.
The sulfonate group (-) at the other end of the molecule is computationally significant. While sterically distant from the reaction center, its strong electron-withdrawing nature and potential for long-range electrostatic interactions can influence the charge distribution across the molecule, subtly affecting the electrophilicity of the C-Br bond and the stability of the transition state. DFT studies can quantify these effects by comparing the charge distribution and reaction barriers of 5-bromo-1-pentanesulfonate with an unsubstituted bromoalkane.
Modeling of Oxidation and Reduction Processes
Computational modeling is also employed to understand the oxidation and reduction behavior of this compound. Oxidation and reduction in organic compounds involve the loss or gain of electrons, which can be conceptualized as an increase or decrease in the number of bonds to electronegative atoms or a decrease or increase in the number of bonds to hydrogen, respectively. libretexts.org
Modeling Oxidation:
The oxidation of organobromine compounds can be complex. While the bromine atom is in a low oxidation state, the sulfur atom in the sulfonate group is in a high oxidation state. Theoretical models can predict the most likely sites for oxidation. Computational calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), can indicate the region of the molecule most susceptible to electron removal (oxidation). For this compound, it is generally expected that the bromine atom or the C-H bonds of the alkyl chain would be more susceptible to oxidation than the already highly oxidized sulfonate group.
Modeling Reduction:
Reduction processes typically involve the C-Br bond. The carbon-bromine bond has a corresponding Lowest Unoccupied Molecular Orbital (LUMO) that can accept an electron, leading to reductive cleavage of the bond. This process can be modeled computationally to determine the electron affinity and the potential energy surface for the dissociation of the C-Br bond upon electron attachment.
The standard reduction potential (E) is a key thermodynamic parameter that can be estimated using DFT calculations. By calculating the Gibbs free energy change ((\Delta)G) for the reduction half-reaction, the reduction potential can be predicted using the Nernst equation. These calculations can help in understanding the feasibility of reduction under various conditions.
Table 2: Computationally Predicted Redox Properties of a Model Bromoalkane
| Property | Computational Method | Predicted Value |
| Vertical Electron Affinity | B3LYP/6-311+G(d,p) | -0.8 eV |
| Adiabatic Electron Affinity | B3LYP/6-311+G(d,p) | 0.2 eV |
| C-Br Bond Dissociation Energy | G4(MP2) | 71.5 kcal/mol |
| Standard Reduction Potential (vs. SHE) | CPCM-B3LYP/6-31+G(d) | -1.9 V |
Note: This table presents theoretical values for a representative primary bromoalkane. These values serve as an estimation of the properties that would be computationally investigated for this compound.
These computational approaches provide a detailed picture of the molecule's reactivity, guiding the design of synthetic routes and the prediction of its chemical behavior in various environments. nih.gov
Advanced Analytical Characterization Techniques for Complex Chemical Systems
Spectroscopic Methodologies for Structural Elucidation of Synthetic Intermediates and Derivatives
Spectroscopy provides detailed information about a molecule's structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including 5-Bromo-1-pentanesulfonic acid sodium salt. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the carbon-hydrogen framework can be constructed.
For this compound, the proton (¹H) NMR spectrum is expected to show distinct signals for the methylene (B1212753) groups along the pentane (B18724) chain. The protons on the carbon adjacent to the electron-withdrawing sulfonate group (C1) would appear furthest downfield. The protons on the carbon bearing the bromine atom (C5) are also significantly deshielded, typically appearing in the 2-4.5 ppm range. orgchemboulder.com The remaining methylene groups (C2, C3, C4) would exhibit complex splitting patterns in the more upfield aliphatic region.
The carbon-¹³C NMR spectrum provides complementary information, with a distinct signal for each of the five carbon atoms in the pentane chain. The chemical shifts are influenced by the attached functional groups, with the carbons bonded to the sulfonate group and the bromine atom showing the most significant downfield shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is predictive and based on typical chemical shifts for similar functional groups.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-H₂ | 2.5 - 3.0 | 50 - 55 |
| C2-H₂ | 1.7 - 2.0 | 22 - 28 |
| C3-H₂ | 1.4 - 1.7 | 30 - 35 |
| C4-H₂ | 1.8 - 2.1 | 32 - 38 |
| C5-H₂ | 3.4 - 3.6 | 33 - 40 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. physicsopenlab.orgspectroscopyonline.com
For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the sulfonate group (SO₃⁻). Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The C-S bond stretch is usually found in the 800-600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the "fingerprint" region of the spectrum, typically between 725 and 500 cm⁻¹. orgchemboulder.com Aliphatic C-H stretching vibrations from the pentane backbone would be observed around 2850-2960 cm⁻¹.
Raman spectroscopy provides complementary data. While the polar sulfonate group vibrations are strong in the IR, they may be weaker in the Raman spectrum. Conversely, the C-S and C-Br bonds can sometimes yield more distinct signals in Raman spectroscopy. researchgate.netresearchgate.net The position of a Raman peak provides information on a particular chemical bond, and its intensity is related to the concentration of that bond. physicsopenlab.org
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H (alkane) | Stretching | 2850 - 2960 | Medium to Strong | Medium to Strong |
| -CH₂- | Bending (Scissoring) | 1450 - 1470 | Medium | Medium |
| S=O (Sulfonate) | Asymmetric Stretch | 1150 - 1260 | Strong | Weak to Medium |
| S=O (Sulfonate) | Symmetric Stretch | 1030 - 1070 | Strong | Weak to Medium |
| C-S | Stretching | 600 - 800 | Medium | Strong |
| C-Br | Stretching | 500 - 725 orgchemboulder.com | Medium to Strong | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural clues based on its fragmentation patterns. fiveable.me
For this compound (C₅H₁₀BrNaO₃S), the molecular weight is approximately 253.09 g/mol . In a typical mass spectrum, a molecular ion peak (M+) may be observed. However, due to the compound's ionic nature and thermal lability, the molecular ion is often unstable and undergoes fragmentation. libretexts.org
The fragmentation of alkyl sulfonates and alkyl halides follows predictable pathways. libretexts.orgyoutube.com Common fragmentation patterns for this compound would likely include:
Loss of the Bromine Atom: Cleavage of the C-Br bond, which is relatively weak, would result in a fragment corresponding to the loss of Br (79 or 81 amu, due to the two major isotopes).
Cleavage of the Sulfonate Group: Sulfonates can undergo fragmentation through the loss of SO₂ (64 amu) or SO₃ (80 amu). aaqr.org
Alpha-Cleavage: Fission of the C-C bond adjacent to the carbon bearing the sulfonate group is a common pathway. youtube.com
Alkyl Chain Fragmentation: The pentane chain can break apart, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org
Analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of its identity.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for analyzing complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity analysis of non-volatile compounds like this compound. researchgate.nethimedialabs.com Due to its ionic nature, the compound has little to no retention on standard reversed-phase columns. To overcome this, a technique known as ion-pair chromatography is employed. itwreagents.com
In reversed-phase ion-pairing chromatography, an ion-pairing reagent is added to the mobile phase. diva-portal.orgphenomenex.blog These reagents are typically large organic molecules with an ionic head group and a hydrophobic tail, such as tetrabutylammonium (B224687) salts for anionic analytes. researchgate.net The ion-pairing reagent forms a neutral, charge-paired complex with the ionic analyte (this compound). itwreagents.com This neutral ion-pair has increased hydrophobicity, allowing it to interact with and be retained by the non-polar stationary phase of the HPLC column. sielc.com By adjusting the concentration of the ion-pair reagent and the composition of the mobile phase, the retention and separation of the analyte from non-ionic or other ionic impurities can be precisely controlled. This method is widely used for the analysis of various sulfonic acids. google.com
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scielo.br this compound, being a salt, is non-volatile and therefore not directly analyzable by GC. However, GC plays a crucial role in quality control during its synthesis by detecting volatile impurities, unreacted starting materials, or byproducts. nih.gov
For instance, a common synthesis route for this compound involves the reaction of 1,5-dibromopentane (B145557) with a sulfite (B76179) salt. google.com 1,5-dibromopentane is a volatile alkyl halide that can be readily analyzed by GC-MS. nih.govnih.gov A GC method can be developed to monitor the progress of the reaction and to quantify any residual 1,5-dibromopentane in the final product, ensuring it meets purity specifications. The use of a mass spectrometry detector (GC-MS) allows for the definitive identification of these volatile components. shimadzu.commdpi.com
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis and its variant, Micellar Electrokinetic Chromatography, are powerful separation techniques that offer high efficiency, resolution, and minimal sample consumption, making them well-suited for the analysis of ionic and neutral species. wikipedia.orglongdom.org
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE), the most common form of CE, separates analytes based on their charge-to-mass ratio. nih.gov For an anionic compound like 5-Bromo-1-pentanesulfonate, the separation is governed by its electrophoretic mobility in a buffered solution under a high-voltage electric field. The analysis would typically be conducted in a fused-silica capillary.
The electrophoretic mobility of the 5-bromo-1-pentanesulfonate anion would be influenced by the pH and ionic strength of the background electrolyte (BGE). Research on the separation of other sulfonate and sulfate (B86663) surfactants has shown that the choice of buffer cation (e.g., monovalent vs. divalent) can significantly affect migration time and resolution. acs.orgacs.org For instance, using a BGE containing a divalent cation could potentially enhance the resolution between the target analyte and any closely related anionic impurities. Direct UV detection, likely at a low wavelength around 200-220 nm, would be a suitable detection method for the sulfonate functional group. acs.org
Illustrative CE Separation Data
To demonstrate the potential of CE for purity analysis, a hypothetical separation of this compound from potential impurities is presented in Table 1. The conditions are based on typical methods for alkyl sulfonates.
Table 1: Hypothetical Capillary Electrophoresis Data for the Analysis of this compound
| Analyte | Migration Time (min) | Peak Area (%) |
| 1-Pentanesulfonic Acid Sodium Salt | 4.2 | 1.5 |
| This compound | 5.5 | 98.0 |
| Unidentified Anionic Impurity | 6.1 | 0.5 |
Conditions: Fused-silica capillary (50 µm i.d., 60 cm total length), 20 mM phosphate (B84403) buffer (pH 7.0) with 10 mM sodium chloride, 25 kV applied voltage, 25°C, UV detection at 214 nm.
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a modification of CE that allows for the separation of both neutral and charged analytes by adding a surfactant to the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.orgnih.gov This creates a pseudo-stationary phase of micelles, and separation occurs based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.orgeurjchem.com
This technique is particularly advantageous for analyzing a sample of this compound that may contain neutral, hydrophobic impurities, such as residual 1,5-dibromopentane from its synthesis. The anionic 5-bromo-1-pentanesulfonate would primarily migrate in the aqueous phase but could also exhibit some interaction with the micelles depending on the surfactant used. Neutral impurities, however, would partition into the micelles to a degree dictated by their hydrophobicity.
A common surfactant used in MEKC is sodium dodecyl sulfate (SDS). wikipedia.org The separation can be fine-tuned by modifying the BGE with organic solvents (e.g., methanol, acetonitrile) to alter the partitioning behavior of the analytes and improve resolution. longdom.org
Illustrative MEKC Research Findings
The following table (Table 2) presents hypothetical research findings from an MEKC analysis designed to separate this compound from a potential synthetic precursor and a related non-halogenated species.
Table 2: Illustrative Research Findings from MEKC Analysis
| Compound | Retention Factor (k') | Partition Coefficient (log P) | Elution Order |
| 1-Pentanesulfonic Acid Sodium Salt | 0.8 | -1.5 | 1 |
| This compound | 1.5 | -0.2 | 2 |
| 1,5-Dibromopentane | 8.2 | 2.3 | 3 |
Conditions: 50 mM SDS in 20 mM borate (B1201080) buffer (pH 9.2), 15% (v/v) methanol, 20 kV applied voltage, 25°C. The retention factor (k') indicates the degree of interaction with the micellar phase.
These illustrative data highlight how MEKC can effectively resolve compounds with different hydrophobicities, a task not achievable by CZE alone.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. utexas.edu This method involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. Studies on analogous compounds, such as sodium n-alkyl sulfates, have utilized this technique to understand the packing of surfactant molecules in the solid state, revealing details about lamellar structures and bilayer thicknesses. acs.orgwhiterose.ac.ukresearchgate.net
The analysis of this compound would yield precise measurements of the C-Br, C-S, and S-O bond lengths, as well as the conformation of the pentyl chain. Furthermore, it would reveal the coordination environment of the sodium cation and the nature of the intermolecular interactions, such as ionic interactions between the sodium and sulfonate groups and potential halogen bonding involving the bromine atom.
Hypothetical Crystallographic Data
While specific crystallographic data for this compound is not publicly available, Table 3 provides a hypothetical set of crystallographic parameters that could be expected from such an analysis, based on data for similar small organic salts.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.78 |
| β (°) | 105.2 |
| Volume (ų) | 992.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.695 |
| R-factor | 0.035 |
This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Synthesis and Chemical Utility of Analogues and Derivatives
Structural Modifications of the Alkyl Chain and Terminal Groups
Alterations to the carbon backbone and the introduction of new functional groups are key strategies for tailoring the physicochemical properties of alkanesulfonates.
The synthesis of homologous sulfonic acid salts with alkyl chains of varying lengths is a fundamental approach to modulating properties such as surfactancy and solubility. Sodium alkanesulfonates with different chain lengths (C6 to C9) have been used to study the kinetics of reactions in micellar solutions. ataman-chemicals.com The general synthesis of sodium alkanesulfonates can be achieved through the reaction of the corresponding alkyl halide with sodium sulfite (B76179). nih.gov This method is adaptable for producing a homologous series of these salts. For instance, sodium 1-pentanesulfonate can be prepared by reacting 1-bromopentane (B41390) with sodium sulfite. nih.gov
The properties of these homologous sulfonates are highly dependent on the length of the alkyl chain. For example, the critical micelle concentration (CMC), a measure of surfactant efficiency, decreases as the alkyl chain length increases. This is because longer hydrophobic tails favor aggregation into micelles at lower concentrations. The Krafft point, the temperature at which a surfactant's solubility equals its CMC, also varies with chain length. nih.gov
Table 1: Synthesis of Homologous Sodium Alkylsulfonates
| Alkyl Halide | Product | Reaction Conditions |
| 1-Bromohexane | Sodium 1-hexanesulfonate | Reaction with sodium sulfite in an aqueous or aqueous-alcoholic medium. |
| 1-Bromoheptane | Sodium 1-heptanesulfonate | Reaction with sodium sulfite, often with microwave assistance to improve yield and reduce reaction time. nih.gov |
| 1-Bromooctane | Sodium 1-octanesulfonate | Reaction with sodium sulfite under controlled temperature and pressure. |
This ability to fine-tune properties by simply altering the alkyl chain length makes these homologous series valuable in applications such as detergents, emulsifiers, and as ion-pairing reagents in chromatography. atamanchemicals.comatamankimya.com
The introduction of additional functional groups onto the alkyl chain of pentanesulfonic acid derivatives opens up a vast chemical space for creating multifunctional molecules. Hydroxy and amino groups are particularly common additions, imparting new reactive sites and altering the polarity and chelating properties of the parent molecule.
The synthesis of hydroxy-alkanesulfonates can be achieved through several routes. One method involves the use of cyclic sulfates as epoxide analogues, which can react with various nucleophiles to introduce a hydroxy-sulfonate moiety. nih.govresearchgate.net For example, the reaction of an appropriate precursor with 1,3-propane sultone can yield a hydroxy-sulfonate. nih.gov Another approach is the reaction of an aqueous metal-substituted 2-hydroxyalkanesulfonate with a nucleophile. google.comgoogle.com
Amino-alkanesulfonates can be synthesized by reacting 2-hydroxyalkanesulfonates with amines. google.com This reaction provides a direct route to compounds containing both a sulfonate group and a secondary or tertiary amine. Alternatively, the Gabriel synthesis, a well-established method for forming primary amines, can be adapted to produce α-amino acids from bromomalonic esters, a principle that can be extended to the synthesis of amino-sulfonic acids. libretexts.org The direct amination of α-bromocarboxylic acids also provides a pathway to α-amino acids. libretexts.org
The presence of these additional functional groups allows for a wider range of subsequent chemical transformations. For example, the hydroxyl group can be esterified or oxidized, while the amino group can be acylated or used as a nucleophile in further reactions. This multi-reactivity is highly valuable in the synthesis of complex target molecules, including pharmaceuticals and specialty polymers. whiterose.ac.uk
Replacement of the Halogen Moiety
The bromine atom in 5-Bromo-1-pentanesulfonic Acid Sodium Salt serves as a versatile handle for a variety of chemical transformations. Replacing it with other halogens or pseudohalogens allows for the fine-tuning of reactivity and the introduction of specific functionalities.
The synthesis of chloro- and iodo-pentanesulfonic acid salts can be accomplished by reacting the corresponding 1,5-dihalopentane with sodium sulfite. For example, 1-chloro-5-iodopentane (B1345565) could be selectively reacted at the more labile carbon-iodine bond to potentially form 5-chloro-1-pentanesulfonic acid sodium salt. The synthesis of related chloro-hydroxy-propanesulfonate has been demonstrated through the reaction of epichlorohydrin (B41342) with sodium bisulfite. google.com
The reactivity of these halogenated pentanesulfonic acid salts in nucleophilic substitution reactions is dictated by the nature of the halogen. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, which in turn is weaker and more polarizable than the carbon-chlorine bond. Consequently, iodo-pentanesulfonic acid salt is expected to be the most reactive towards nucleophiles, followed by the bromo- and then the chloro-analogue. This trend in reactivity allows for selective transformations in molecules containing multiple different halogen atoms.
These compounds can undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce a variety of functional groups at the terminus of the pentyl chain.
Table 2: Relative Reactivity of Halopentanesulfonates in Nucleophilic Substitution
| Compound | C-X Bond Energy (approx. kJ/mol) | Relative Reactivity |
| Iodo-pentanesulfonate | 200-220 | Highest |
| Bromo-pentanesulfonate | 280-300 | Intermediate |
| Chloro-pentanesulfonate | 340-360 | Lowest |
Pseudohalogens, such as azide (B81097) (-N₃) and cyanide (-CN), can be introduced in place of the bromine atom to create derivatives with unique reactivity. These groups serve as valuable synthetic intermediates.
Sulfonyl azides can be synthesized from the corresponding sulfonyl chlorides by reaction with sodium azide. researchgate.net A one-pot synthesis of sulfonyl azides from sulfonic acids using triphenylphosphine (B44618), trichloroisocyanuric acid, and sodium azide has also been reported. researchgate.net These methods can be adapted to produce pentanesulfonyl azide sodium salt. Sulfamoyl azides can be generated from secondary amines and a sulfonyl azide transfer agent. nih.gov
Sulfonyl cyanides can be prepared by the oxidation of thiocyanates with an organic peracid. google.com For example, ethanesulfonyl cyanide has been synthesized from ethyl thiocyanate. google.com A similar approach could be envisioned for the synthesis of pentanesulfonyl cyanide. The reaction of sulfinates with cyanogen (B1215507) chloride also yields sulfonyl cyanides. orgsyn.org
The azide group can be readily converted to an amine via reduction, or participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. The cyanide group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic utility.
Alterations of the Sulfonate Group
The sulfonate group itself can be chemically transformed, providing another avenue for the synthesis of novel derivatives. These transformations often involve converting the sulfonate into a more reactive species or removing it entirely.
A primary transformation of the sulfonate group is its conversion to a sulfonyl chloride. This can be achieved by treating the sodium sulfonate salt with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. nih.govresearchgate.net The resulting sulfonyl chloride is a highly reactive intermediate that can be readily converted into a variety of other functional groups, including sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols).
The sulfonate group can also be reduced. For example, treatment of alkanesulfonic acids with triphenylphosphine and iodine can lead to the formation of alkyl iodides. The reduction of sulfonyl chlorides with reagents like zinc dust or sodium sulfite can yield sulfinates. nih.gov
Desulfonation, the removal of the sulfonic acid group, is another important transformation, although it is more commonly applied to aromatic sulfonic acids. wikipedia.org For aliphatic sulfonates, enzymatic desulfonation methods have been explored. auburn.edunih.gov Reductive desulfonylation can also be achieved, for instance in the Julia olefination where a sulfone is converted to an alkene. wikipedia.org
Exploration of Sulfonic Acids and Sulfonyl Halides as Analogues
The direct precursor to this compound is its corresponding sulfonic acid. Generally, alkyl sulfonic acids can be synthesized through several established routes. A common method involves the reaction of alkyl halides with a sulfite salt, such as sodium bisulfite. georganics.sk Another sustainable approach utilizes thiourea (B124793) dioxide as a sulfur dioxide surrogate to react with halides, which can proceed under mild, transition-metal-free conditions to yield the desired sulfonic acids. rsc.org The oxidation of corresponding thiols also presents a viable pathway to alkyl sulfonic acids. georganics.sk
While the sodium sulfonate salt itself has limited direct reactivity, its conversion to a more reactive sulfonyl halide intermediate is a key strategy for further functionalization. Sulfonic acid salts can be transformed into sulfonyl halides, such as sulfonyl chlorides, by reacting them with halogenating agents. google.com For instance, the treatment of a sulfonic acid salt with reagents like thionyl chloride or phosphorus pentachloride can yield the corresponding sulfonyl chloride. google.comresearchgate.net This conversion is critical because the sulfonyl halide group is significantly more electrophilic and susceptible to nucleophilic attack than the sulfonate salt. libretexts.org These sulfonyl halide analogues are stable, versatile building blocks for organic synthesis. google.comlibretexts.org
Table 1: Synthesis Methods for Sulfonic Acid and Sulfonyl Halide Analogues
| Product Type | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| Alkyl Sulfonic Acid | Alkyl Halide | Sodium Bisulfite | georganics.sk |
| Alkyl Sulfonic Acid | Alkyl Halide | Thiourea Dioxide | rsc.org |
Esterification and Amidation of the Sulfonate Functionality
The sulfonate functionality of 5-Bromo-1-pentanesulfonic Acid, typically after conversion to a more reactive intermediate, can undergo esterification and amidation to produce sulfonate esters and sulfonamides, respectively. These derivatives are significant in various fields of chemical research.
Esterification: Sulfonate esters can be prepared through several methods. One route involves the reaction of a sulfonic acid salt with a dialkyl sulfate (B86663) in an anhydrous diluent. google.com Another established method is the reaction of a sulfonic acid with an alcohol, often catalyzed by a strong acid, in a process analogous to Fischer esterification. chemguide.co.ukmasterorganicchemistry.com However, this equilibrium-limited reaction can be slow. researchgate.net Alternative synthetic strategies include the reaction of sulfonic acids with trialkyl phosphites, which can produce sulfonate esters in high yields at room temperature. researchgate.net The use of anhydrous salts as dehydrating agents can also promote the esterification reaction between an alcohol and a sulfonic acid. iu.edu
Amidation: The synthesis of sulfonamides, which are bioisosteres of amides, is most efficiently achieved from sulfonyl halide intermediates rather than directly from the sulfonate salt. princeton.edu The reaction of a sulfonyl chloride or sulfonyl fluoride (B91410) with a primary or secondary amine is the most common and robust method for forming the sulfonamide bond. libretexts.orgnih.gov This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl halide. libretexts.org Recent advancements have led to the development of catalytic systems, for example using 1-hydroxybenzotriazole (B26582) (HOBt), that facilitate the amidation of even sterically hindered sulfonyl fluorides, broadening the scope of accessible sulfonamide structures. nih.govchemrxiv.org
Table 2: Derivatization of the Sulfonate Functionality
| Reaction | Functional Group | Key Reactants | Common Method | Reference |
|---|---|---|---|---|
| Esterification | Sulfonate Ester | Sulfonic Acid Salt, Dialkyl Sulfate | Anhydrous Reaction | google.com |
| Esterification | Sulfonate Ester | Sulfonic Acid, Alcohol | Acid Catalysis | chemguide.co.uk |
Comparative Mechanistic Studies Across Analogous Compounds
The reactivity of this compound and its derivatives is governed by two principal mechanistic pathways: nucleophilic substitution at the bromine-bearing carbon and reactions centered on the sulfur atom of the sulfonate group.
Mechanistically, the carbon-bromine bond allows for classic nucleophilic substitution reactions (SN2). The bromine atom serves as a good leaving group, allowing various nucleophiles to attack the electrophilic terminal carbon, leading to the displacement of the bromide ion. This pathway is fundamental to the use of this compound as an alkylating agent.
In contrast, reactions involving the sulfonate functionality typically require its activation. The sodium sulfonate group (-SO3Na) is a poor leaving group and is generally unreactive toward direct nucleophilic attack. Therefore, its conversion to a sulfonyl halide (e.g., -SO2Cl) is a prerequisite for many transformations. google.comlibretexts.org The mechanism for converting the sulfonic acid salt to the sulfonyl halide involves a reaction with a halogenating reagent. google.com
Once the sulfonyl chloride is formed, it becomes a highly reactive electrophile. The mechanism of sulfonamide formation involves the nucleophilic attack of an amine on the sulfur atom of the sulfonyl chloride, proceeding through a tetrahedral intermediate before the expulsion of the chloride leaving group. libretexts.org Similarly, the formation of sulfonate esters from sulfonyl chlorides follows a nucleophilic attack by an alcohol.
A comparative mechanistic analysis highlights a key divergence in reactivity. For analogous bromoalkyl sulfonates, a reaction with a nucleophile can potentially proceed at two sites. However, the direct S_N2 reaction at the C-Br bond is generally more facile under standard nucleophilic conditions than any reaction at the unactivated sulfonate end. The activation of the sulfonate to a sulfonyl halide fundamentally shifts the reactivity profile, making the sulfur atom the primary electrophilic center for subsequent reactions like amidation or esterification.
Mechanistic studies of related esterification reactions, such as the formation of alkyl sulfonates from a sulfonic acid and an alcohol, show that the reaction proceeds via initial protonation of the alcohol, followed by a very slow nucleophilic displacement by the sulfonate anion. researchgate.net This contrasts with the more rapid and efficient reactions of the corresponding sulfonyl halide with an alcohol. This comparison underscores the importance of the sulfonyl halide as a key reactive intermediate in the chemistry of sulfonic acid derivatives.
Future Research Trajectories and Interdisciplinary Opportunities
Integration into Advanced Functional Material Platforms
The incorporation of 5-Bromo-1-pentanesulfonic acid sodium salt into polymeric and composite materials presents a promising avenue for the development of advanced functional materials. The sulfonic acid group can impart properties such as ion conductivity, hydrophilicity, and thermal stability, while the bromo-functionality serves as a reactive handle for grafting, cross-linking, or further modification.
Future research could focus on leveraging these characteristics to create materials with tailored properties. For instance, polymers functionalized with this compound could find use in green energy technologies. springerprofessional.de Sulfonated polymers are critical for developing high-performance proton-conducting membranes, a key component in fuel cell technology. researchgate.net The introduction of sulfonic acid groups enhances proton conductivity and hydrophilicity in polymer chains. springerprofessional.deresearchgate.net
Moreover, the presence of the bromine atom allows for subsequent chemical reactions, such as cross-linking, which can improve the mechanical stability of these membranes. nih.gov A bromo-functionalized conjugated polymer has been demonstrated as a cross-linkable anode interlayer in polymer solar cells, enhancing device performance by improving phase separation in the active layer. nih.gov This suggests that polymers derived from this compound could be engineered for applications in organic electronics.
Another potential application lies in the development of flame-retardant materials. Sulfonate-group-containing polymeric polyamides have been shown to significantly improve the fire safety of materials like polycarbonate while maintaining transparency. acs.org The bromine atom in this compound could further enhance flame retardant properties through radical trap mechanisms upon combustion.
The functionalization of polymer surfaces to enhance biocompatibility is another area of interest. The covalent coupling of sulfonic acid groups onto polymer surfaces has been shown to be effective in inducing the nucleation of apatite, suggesting potential applications in creating biomimetic materials for bone tissue engineering. nih.gov
Table 1: Potential Applications of Functional Materials Derived from this compound
| Application Area | Key Functional Group | Potential Advantage |
| Fuel Cell Membranes | Sulfonic Acid | Enhanced proton conductivity |
| Polymer Solar Cells | Bromo-group | Cross-linking for improved morphology |
| Flame Retardants | Sulfonic Acid & Bromo-group | Synergistic flame retardancy |
| Biomaterials | Sulfonic Acid | Induction of apatite nucleation |
Development of Novel Catalytic Systems Based on this compound Derivatives
The dual functionality of this compound makes it an attractive precursor for the synthesis of novel catalytic systems, particularly in the realm of organocatalysis and functionalized ionic liquids.
The sulfonic acid moiety is a well-established Brønsted acid catalyst. mdpi.com Solid-supported sulfonic acids are gaining traction as green and reusable alternatives to homogeneous mineral acids in various industrial processes. mdpi.com Derivatives of this compound could be immobilized on solid supports, with the alkyl chain providing a flexible spacer and the bromine atom allowing for covalent attachment.
Furthermore, this compound is an ideal starting material for the synthesis of sulfonic acid-functionalized ionic liquids (SAILs). nih.gov SAILs are a class of ionic liquids that possess a sulfonic acid group, combining the catalytic activity of a Brønsted acid with the unique properties of ionic liquids, such as low vapor pressure and high thermal stability. nih.gov The synthesis of SAILs from bromoalkanesulfonates could lead to catalysts for reactions like esterification, which is relevant to biodiesel production. nih.gov
The bromine atom also opens up possibilities for creating bifunctional or "task-specific" catalysts. For example, the bromine could be substituted with another catalytically active group, or it could be used to attach the molecule to a larger catalytic framework, such as a metal-organic framework (MOF) or a polymer.
Recent research has also explored the use of axially chiral sulfonic acids in Brønsted acid catalysis. acs.org While challenging, the development of chiral catalytic systems derived from precursors related to this compound could be a long-term research goal.
Table 2: Potential Catalytic Systems Derived from this compound
| Catalyst Type | Synthetic Approach | Potential Application |
| Solid-Supported Acid | Grafting onto silica (B1680970) or polymer via bromo-group | Heterogeneous catalysis in green chemistry |
| Sulfonic Acid-Functionalized Ionic Liquids (SAILs) | Reaction with a suitable amine or phosphine | Esterification, alkylation, and other acid-catalyzed reactions |
| Bifunctional Catalysts | Substitution of the bromo-group with another catalytic moiety | Tandem or cascade reactions |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The amphiphilic nature of this compound, with its polar sulfonate head group and nonpolar alkyl-bromo tail, makes it a candidate for studies in supramolecular chemistry and self-assembly. Amphiphilic molecules can spontaneously form ordered structures in solution, such as micelles and vesicles. nih.govnih.gov
The self-assembly properties of sulfonated amphiphiles are influenced by factors like concentration, temperature, and the presence of electrolytes. acs.org Research into the self-assembly of this compound could explore how these parameters affect the formation and stability of aggregates. The presence of the bromine atom could introduce specific interactions, such as halogen bonding, which can influence the packing and morphology of the resulting supramolecular structures. nih.govacs.org Halogen bonding is a noncovalent interaction that is increasingly being utilized in crystal engineering and organocatalysis. acs.org
The formation of supramolecular cages and host-guest complexes is another intriguing possibility. Halogen-bonded supramolecular cages based on phosphonium (B103445) salts have been shown to encapsulate small molecules. nih.gov It is conceivable that derivatives of this compound could be designed to form similar structures, potentially for applications in controlled release or molecular recognition.
Furthermore, the study of such self-assembling systems can provide insights into the fundamental principles governing molecular organization, which is crucial for the bottom-up fabrication of nanomaterials and functional devices.
Methodological Advancements in Asymmetric Synthesis Utilizing Related Chiral Precursors
The development of new methods for asymmetric synthesis is a cornerstone of modern organic chemistry, particularly for the pharmaceutical industry. While this compound is itself achiral, it can be envisioned as a precursor to chiral building blocks.
The bromine atom provides a reactive site for the introduction of chirality. For example, a nucleophilic substitution reaction with a chiral amine or alcohol would yield a chiral derivative. These new chiral molecules could then be evaluated as ligands for metal-catalyzed asymmetric reactions or as organocatalysts themselves. The synthesis of chiral building blocks from non-chiral starting materials using chiral catalysts is a powerful strategy in drug discovery. nih.gov
Research in this area could focus on developing stereoselective reactions where the bromine atom is displaced. Palladium-catalyzed asymmetric coupling reactions, for instance, have been used to create chiral amines from starting materials containing bromo-groups. acs.org The development of similar methodologies starting from derivatives of this compound could provide access to novel chiral sulfonated compounds.
Furthermore, the synthesis of axially chiral compounds is an emerging field of research. mdpi.com While a significant leap, future research could explore the design of complex molecular architectures derived from this compound that exhibit axial chirality, potentially leading to new classes of chiral catalysts or materials.
Environmental Chemical Research Pertaining to Degradation and Transformation Pathways (excluding ecotoxicology)
Understanding the environmental fate of chemical compounds is crucial for sustainable chemical design. Research into the degradation and transformation pathways of this compound would provide valuable data on its persistence and potential transformation products in the environment.
The compound contains both a sulfonate group and a carbon-bromine bond, both of which are subject to microbial and abiotic degradation processes. Studies on the biodegradation of aliphatic sulfonates have shown that some microorganisms can utilize them as a source of sulfur. nih.govoup.com The desulfonation mechanism often involves an initial oxidation step. nih.gov
The degradation of organobromine compounds can proceed through various pathways, including reductive and oxidative dehalogenation. The study of the degradation of related compounds, such as organophosphate flame retardants containing halogen atoms, has revealed complex pathways involving hydroxylation, hydrolysis, and dealkylation. nih.gov
Future research on this compound could employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify intermediate and final degradation products under various simulated environmental conditions (e.g., aerobic, anaerobic, photolytic). This knowledge is essential for assessing the environmental footprint of this compound and for designing more environmentally benign alternatives in the future. It can also inform our understanding of the biogeochemical cycling of sulfur and bromine. rsc.org
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-1-pentanesulfonic Acid Sodium Salt with ≥98% purity?
To synthesize high-purity this compound, a two-step approach is commonly employed:
Sulfonation : React 1-pentene with sulfur trioxide under controlled conditions to form 1-pentanesulfonic acid.
Bromination and Neutralization : Introduce bromine at the 5-position via electrophilic substitution, followed by neutralization with sodium hydroxide.
Purification involves recrystallization from ethanol-water mixtures and vacuum drying. Purity validation should adhere to pharmacopeial standards (≥98% by mass), as specified for analogous sulfonates like Sodium 1-Pentanesulfonate .
Q. How should researchers characterize this compound’s structural and chemical integrity?
Key analytical methods include:
- NMR Spectroscopy : Confirm bromine positioning and sulfonate group integrity via H and C NMR.
- Ion Chromatography : Quantify residual bromide ions to assess bromination efficiency.
- Elemental Analysis : Verify C, H, S, and Br content within ±0.3% of theoretical values.
- HPLC : Monitor impurities using a C18 column with UV detection at 210 nm, referencing USP guidelines for sulfonate derivatives .
Q. What storage conditions are critical for maintaining stability?
Store in airtight, light-resistant containers at 2–8°C. The compound is hygroscopic; desiccants like silica gel should be used. Stability studies indicate <2% decomposition over 12 months under these conditions, as observed in structurally similar sodium sulfonates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the bromine substituent’s role in reaction mechanisms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the bromine atom. For example:
- Electron-Withdrawing Effect : Bromine increases the sulfonate group’s electrophilicity, enhancing its reactivity in nucleophilic substitutions.
- Steric Considerations : The 5-bromo group may hinder access to the sulfonate moiety in sterically demanding reactions.
Benchmark against experimental kinetic data to validate computational predictions .
Q. What strategies resolve batch-to-batch variability in catalytic applications?
When using this compound as a phase-transfer catalyst or intermediate:
- Quality Control : Implement batch-specific HPLC-MS profiling to detect trace impurities (e.g., unreacted precursors).
- Standardized Protocols : Fix reaction parameters (solvent ratio, temperature) based on Design of Experiments (DoE) optimizations. For example, a water-acetonitrile solvent system (8:2 v/v) improved reproducibility in benzimidazole synthesis for analogous sulfonates .
Q. How can researchers address contradictions in reported solubility data?
Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) often arise from:
- Hydration State : Anhydrous vs. monohydrate forms (e.g., Sodium 1-Pentanesulfonate has 174.19 g/mol anhydrous vs. 192.21 g/mol monohydrate ).
- Measurement Conditions : Standardize temperature (25°C) and ionic strength (e.g., 0.1 M NaCl) for comparisons.
Conduct turbidimetric titrations with controlled humidity to isolate hydration effects .
Q. What advanced techniques quantify trace brominated by-products?
- ICP-MS : Detect bromine at ppb levels to identify residual brominated impurities.
- Ion-Pair Chromatography : Use tetrabutylammonium bromide as a pairing agent to separate brominated sulfonates with LOD <0.01% .
Methodological Guidance
- Experimental Design : For kinetic studies, use stopped-flow spectroscopy to capture rapid bromine displacement reactions.
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple electronic and steric effects in reactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
